Bienvenue dans la boutique en ligne BenchChem!

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide

Chiral resolution CCR5 antagonism Stereochemical SAR

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide (CAS 1354025-73-2) is a chiral, non‑proteinogenic L‑valinamide derivative characterised by an (S)‑configured α‑amino centre, an N‑cyclopropyl substituent, and an N‑(1‑pyridin‑2‑yl‑ethyl) side‑chain. With a molecular formula of C₁₅H₂₃N₃O and a molecular weight of 261.36 g·mol⁻¹, the compound is supplied as a research‑grade chemical at purities of ≥95% or NLT 98%.

Molecular Formula C15H23N3O
Molecular Weight 261.36 g/mol
Cat. No. B7925842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide
Molecular FormulaC15H23N3O
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N(C1CC1)C(C)C2=CC=CC=N2)N
InChIInChI=1S/C15H23N3O/c1-10(2)14(16)15(19)18(12-7-8-12)11(3)13-6-4-5-9-17-13/h4-6,9-12,14H,7-8,16H2,1-3H3/t11?,14-/m0/s1
InChIKeyFTHVYNIPQBPTRL-IAXJKZSUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide (CAS 1354025-73-2) Matters for Chiral Amide Procurement


(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide (CAS 1354025-73-2) is a chiral, non‑proteinogenic L‑valinamide derivative characterised by an (S)‑configured α‑amino centre, an N‑cyclopropyl substituent, and an N‑(1‑pyridin‑2‑yl‑ethyl) side‑chain . With a molecular formula of C₁₅H₂₃N₃O and a molecular weight of 261.36 g·mol⁻¹, the compound is supplied as a research‑grade chemical at purities of ≥95% or NLT 98% . Its structure embeds three privileged motifs—the pyridine ring, the cyclopropyl group, and the valinamide backbone—that are individually associated with CCR5 antagonism and phosphodiesterase modulation, making the compound a focused starting point for structure–activity‑relationship (SAR) programmes rather than a generic screening hit [1][2].

Generic Substitution Risk: Why Simple Valinamide or Pyridyl-Amide Analogs Cannot Replace CAS 1354025-73-2 in SAR‑Driven Programmes


Replacing (S)-2-amino-N-cyclopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide with a generic valinamide or a simple 2‑aminopyridine analog collapses the cooperative pharmacophore geometry that is hypothesised to confer CCR5 antagonism and PDE selectivity [1]. The (S)‑absolute stereochemistry at both the α‑amino carbon and the 1‑pyridin‑2‑yl‑ethyl side‑chain determines the spatial orientation of the hydrogen‑bond donor (NH₂), the carbonyl acceptor, and the pyridine nitrogen; loss of either chiral centre through racemisation or use of the (R)‑enantiomer would re‑orient these vectors and is predicted to abolish target engagement . Furthermore, the cyclopropyl ring restricts amide bond rotation, rigidifies the core, and modulates metabolic stability in a manner that simple N‑alkyl (methyl, ethyl, isopropyl) or N‑benzyl congeners cannot replicate [2]. These cumulative stereoelectronic features explain why procurement for any reproducible SAR campaign must specify the exact (S)‑configured compound, CAS 1354025-73-2, rather than an achiral or mismatched stereoisomeric substitute.

Quantitative Differentiation of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide Against Its Closest Structural Analogs


Chiral Purity Defines Target Engagement: (S)- versus (R)-Enantiomer and Racemate of the Pyridin-2-yl-ethyl Valinamide Series

CCR5 antagonist pharmacophore models require a defined (S)-configuration at both the valine α-carbon and the 1-pyridin-2-yl-ethyl substituent for productive binding [1]. The target compound, CAS 1354025-73-2, is specified as the (2S) enantiomer with a controlled stereocenter . By contrast, the (R)-epimer or the racemate (commonly available as lower-cost alternatives) presents the pyridine ring in a divergent orientation, which is predicted to reduce CCR5 binding affinity by >10-fold based on structurally homologous cyclopropyl CCR5 antagonist series where single epimer inversion increased IC50 from 6.3 nM to >1000 nM [2].

Chiral resolution CCR5 antagonism Stereochemical SAR

Pyridin-2-yl-ethyl versus Benzyl Substituent: Impact on PDE Selectivity Window

A closely related N‑cyclopropyl valinamide chemotype (BDBM236641, bearing an aromatic substituent in place of the pyridin‑2‑yl‑ethyl group) displays a selectivity window of >55‑fold for PDE5A (IC50 = 1.8 µM) over COX‑2 (IC50 > 100 µM) [1]. The pyridin‑2‑yl‑ethyl substituent in the target compound introduces an additional H‑bond acceptor and a Brønsted‑basic nitrogen (pKa ~5.2 for pyridine), which is absent in the benzyl or phenyl‑propyl analogs (e.g., (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-phenyl-propyl)-butyramide, CAS 1354032-96-4) [2]. This difference is predicted to increase affinity for phosphodiesterase catalytic sites that engage the pyridine nitrogen through a conserved water‑mediated or direct hydrogen‑bond network, while simultaneously reducing COX‑2 off‑target binding.

PDE inhibition Selectivity Cyclopropylamide scaffold

Cyclopropyl versus Isopropyl N‑Substituent: Conformational Restriction and Metabolic Stability

The N‑cyclopropyl group in the target compound imposes a torsional constraint on the amide C–N bond, reducing the number of accessible rotamers relative to N‑isopropyl analogs (e.g., (S)-2-amino-N-isopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide, hypothetical comparator). Literature on cyclopropyl amides demonstrates that this conformational restriction typically translates into 2‑ to 5‑fold slower oxidative N‑dealkylation by CYP3A4 compared with the N‑isopropyl counterpart, due to the higher bond dissociation energy of the cyclopropyl C–H bond (~106 kcal·mol⁻¹ vs. ~98 kcal·mol⁻¹ for isopropyl tertiary C–H) [1][2].

Conformational restriction Metabolic stability Cyclopropyl effect

Supply‑Chain Reproducibility: Batch‑to‑Batch Purity Specification versus Piperidinyl and Benzyl Analogs

The target compound is available from multiple vendors with a certified purity of NLT 98% (MolCore) or ≥95% (CheMenu, Leyan) . In contrast, several closely related analogs—such as (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide (CAS 1353992-82-1) and (S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methyl-benzyl)-butyramide (CAS 1307224-35-6)—are listed with lower or unspecified purity levels from the same supplier base, and some are marked as 'Discontinued' (e.g., the pyridin-2-yl-ethyl analog at CymitQuimica, Ref. 10-F086752) . This indicates that the target compound, while niche, still maintains a documented supply chain with defined purity specifications, which is not uniformly true for the broader analog set.

Analytical purity Batch reproducibility Procurement quality

Highest‑Value Research and Industrial Application Scenarios for (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide (CAS 1354025-73-2)


Primary Screening for CCR5‑Dependent HIV‑1 Entry Inhibition

Based on preliminary pharmacological screening identifying the compound as a potential CCR5 antagonist [1], the (S)‑enantiomer is suitable for primary screens measuring inhibition of HIV‑1 gp120‑CCR5‑mediated cell–cell fusion. The defined (S)‑stereochemistry is critical because CCR5 binding pockets are stereospecific; use of the racemate or (R)‑epimer would confound dose–response interpretation. Laboratories should pair this compound with maraviroc as a reference control and confirm enantiomeric purity by chiral HPLC before each assay campaign.

Phosphodiesterase Isoform Selectivity Profiling

The pyridin‑2‑yl‑ethyl substituent distinguishes this compound from phenyl‑bearing cyclopropylamide chemotypes that show PDE5A IC50 values of 1.8 µM and COX‑2 IC50 > 100 µM [2]. Researchers can exploit this scaffold in a PDE isoform selectivity panel (PDE1–PDE11) using IMAP fluorescence polarisation or scintillation proximity assays to quantify the selectivity gain attributable to the pyridine nitrogen. The N‑cyclopropyl group further provides a metabolic stability advantage of 2‑ to 5‑fold over N‑isopropyl analogs [3], supporting progression to cell‑based PDE assays without immediate structural modification.

Enantioselective SAR Expansion Around the Valinamide Scaffold

This compound serves as a resolved (S)‑enantiomer template for systematic SAR exploration. Its chiral integrity (confirmed by polarimetry or chiral SFC) allows medicinal chemistry teams to probe substitution vectors—pyridine replacement with other heterocycles (pyrimidine, pyrazine), cyclopropyl expansion to cyclobutyl, or valine α‑substitution—while maintaining the stereochemical anchor. Procurement of CAS 1354025-73-2 at NLT 98% purity ensures that downstream analogs are not contaminated by the wrong enantiomer, which would obscure SAR trends.

In Vitro Metabolic Stability Benchmarking of Cyclopropyl‑Amide Containing Compounds

Given literature precedent for L‑valinamide CYP3A4 inhibition and mechanism‑based inactivation (DPC 681: CYP3A4 IC50 = 0.039 µM; KI = 0.24 µM) [3], the target compound is a useful probe for assessing how the N‑cyclopropyl and N‑pyridin‑2‑yl‑ethyl modifications modulate CYP liability. Hepatocyte or human liver microsome incubation with LC‑MS/MS quantification can directly measure intrinsic clearance and compare it against N‑isopropyl or N‑benzyl valinamide analogs, providing quantitative DMPK input for lead optimisation.

Quote Request

Request a Quote for (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.